2-(2-methylpropyl)oxan-4-one
Description
2-(2-Methylpropyl)oxan-4-one is a cyclic ketone derivative with a six-membered tetrahydropyran (oxane) ring substituted at position 2 with an isobutyl (2-methylpropyl) group and a ketone functional group at position 4. Its molecular formula is C₉H₁₆O₂, with a molecular weight of 156.22 g/mol.
Properties
CAS No. |
23659-44-1 |
|---|---|
Molecular Formula |
C9H16O2 |
Molecular Weight |
156.2 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-methylpropyl)oxan-4-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of 2-methylpropyl alcohol with a suitable ketone in the presence of an acid catalyst. The reaction conditions often include moderate temperatures and the use of solvents to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous processes. These methods are designed to optimize yield and purity while minimizing costs and environmental impact. The use of advanced catalytic systems and process optimization techniques are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
2-(2-methylpropyl)oxan-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the oxanone to alcohols or other reduced forms.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens or nucleophiles can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
2-(2-methylpropyl)oxan-4-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research explores its potential therapeutic applications and its role in drug development.
Industry: It is used in the production of fragrances, flavors, and other industrial products.
Mechanism of Action
The mechanism of action of 2-(2-methylpropyl)oxan-4-one involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The pathways involved may include signal transduction, metabolic processes, and other cellular functions.
Comparison with Similar Compounds
Structural and Functional Group Analogues
4-Methyl-7-(propan-2-yl)oxepan-2-one ()
- Molecular Formula : C₉H₁₄O₂
- Molecular Weight : 154.21 g/mol
- Structure: A seven-membered oxepanone ring with a methyl group at position 4 and an isopropyl group at position 7.
- The isopropyl substituent (vs. isobutyl in the target compound) reduces steric bulk, possibly enhancing solubility in polar solvents.
2-(2-Methylpropyl)-thiazole ()
- Molecular Formula : C₇H₁₁NS
- Molecular Weight : 141.23 g/mol
- Structure : A thiazole ring (five-membered with nitrogen and sulfur) substituted with an isobutyl group.
- Key Differences :
1-[4-(2-Methylpropyl)phenyl]-ethanone ()
- Molecular Formula : C₁₂H₁₆O
- Molecular Weight : 176.26 g/mol
- Structure: A propiophenone derivative with an isobutyl group on the aromatic ring.
- Key Differences :
Physicochemical Properties
Key Observations :
- Volatility : Sulfur-containing analogs (e.g., 2-(2-methylpropyl)-thiazole) exhibit higher volatility and lower odor thresholds due to sulfur’s electronegativity.
- Solubility : Cyclic ethers like this compound are less polar than aromatic ketones but more hydrophilic than purely aliphatic derivatives.
- Stability: Aromatic ketones (e.g., 1-[4-(2-methylpropyl)phenyl]-ethanone) benefit from resonance stabilization, whereas cyclic ethers are prone to ring-opening under acidic/basic conditions.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
